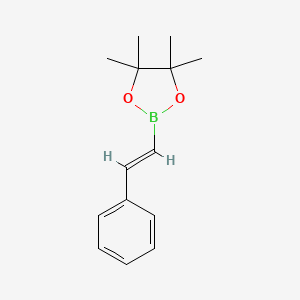![molecular formula C13H13NS B1366658 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 91477-84-8](/img/structure/B1366658.png)
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Descripción general
Descripción
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C13H13NS and a molecular weight of 215.31400 . It is an important class of heterocyclic nucleus .
Synthesis Analysis
The synthesis of this compound involves various synthetic routes. Some of the precursors used in the synthesis include 3-Thiophenecarboxylic acid, phenylethanolamine, and 1-PHENYL-2- [ (TH… CAS#:66200-58-6 . The synthetic route and the yield of the reaction can vary depending on the specific conditions and the precursors used .Molecular Structure Analysis
The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a piperidine (also called tetrahydropyridine) which is an amine heterocycle consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used. The compound can undergo various chemical transformations, leading to the formation of different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.31400, and a molecular formula of C13H13NS . The exact values for density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangement
Research by Mackay and Waigh (1982) explored the chemical synthesis of thienotetrahydro-pyridines, including 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This compound was obtained through the treatment of N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens with acids, revealing its potential in chemical rearrangement and synthesis processes (Mackay & Waigh, 1982).
Anticonvulsant Activities
In 1996, Ohkubo et al. conducted a study on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, evaluating their anticonvulsant activities. They discovered significant anticonvulsant effects in these compounds, contributing to the understanding of their potential therapeutic applications (Ohkubo et al., 1996).
Broad Biological Activities
Sangshetti et al. (2014) reviewed the chemical and biological aspects of various 4,5,6,7-tetrahydrothieno pyridine analogs. They found that some analogs exhibited potent biological activities, indicating the compound's relevance in drug development and its role as a core in the synthesis of drug intermediates (Sangshetti et al., 2014).
Glucose-6-phosphatase Catalytic Enzyme Inhibition
A study by Madsen et al. (2000) revealed the role of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as potent glucose-6-phosphatase catalytic site inhibitors. Their research provides insights into the compound's potential for therapeutic applications, particularly in metabolic disorders (Madsen et al., 2000).
Anticancer Activity
Research by Rao et al. (2018) on 5-substituted 4,5,6,7-tetrarahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives highlighted the anticancer potential of these compounds. The study emphasized the importance of the tetrahydrothieno-pyridine structure in pharmacological fields, including its role in anticancer activity (Rao et al., 2018).
Synthesis of Key Intermediates in Pharmaceutical Development
Pan Xian-hua's 2011 research focused on synthesizing 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the development of Prasugrel, an antithrombotic drug. This study showcases the compound's significance in synthesizing intermediates for pharmaceutical applications (Pan Xian-hua, 2011).
Polyimide Synthesis
Yan et al. (2011) explored the synthesis of soluble polyimides based on a novel pyridine-containing diamine and various aromatic dianhydrides. Their work provides insights into the use of this compound in polymer science, particularly in the development of polyimides with potential applications in various industries (Yan et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is used for proteomics research .
Result of Action
It’s known that this compound is used for proteomics research , which suggests it may have effects at the protein level.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Análisis Bioquímico
Biochemical Properties
4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in neurotransmitter pathways, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These interactions can lead to the inhibition of enzyme activity, affecting the levels of neurotransmitters like dopamine and acetylcholine. Additionally, this compound can bind to receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate receptor activity by binding to allosteric sites, leading to changes in receptor conformation and function. These interactions can result in downstream effects on cellular processes, such as signal transduction and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the body. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions .
Propiedades
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXOJOFWZSFANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424490 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91477-84-8 | |
| Record name | 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Structure-Activity Relationship (SAR). How does modifying the structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines impact their anticonvulsant activity?
A1: The research aimed to explore how structural changes in 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, specifically replacing the benzene ring with heteroaromatic rings (thiophene, furan, benzothiophene, and indole), affect their anticonvulsant activity. The study found that certain modifications, such as the introduction of a methyl group at position 4 and a 2-thienyl group at position 4 of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, led to compounds with significant anticonvulsant activity against NMDA-induced seizures in mice []. This suggests that the type and position of substituents on the core structure play a crucial role in determining the compound's pharmacological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


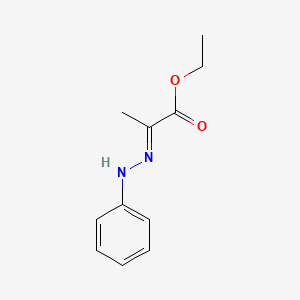



![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)
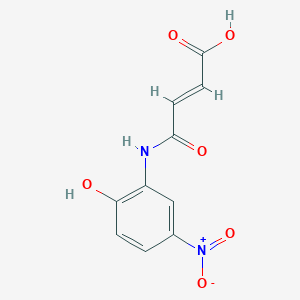
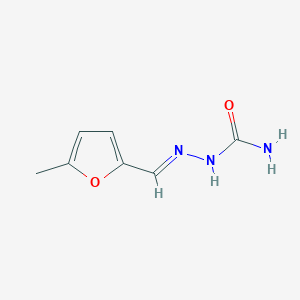
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)

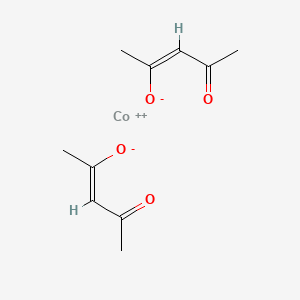
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)


